5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918504-00-4 |
|---|---|
Molecular Formula |
C12H7NS3 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
5-quinolin-2-yldithiole-3-thione |
InChI |
InChI=1S/C12H7NS3/c14-12-7-11(15-16-12)10-6-5-8-3-1-2-4-9(8)13-10/h1-7H |
InChI Key |
SVBBJDRZFZMULQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=S)SS3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of 5 Quinolin 2 Yl 3h 1,2 Dithiole 3 Thione and Analogous Scaffolds
General Synthetic Routes to 3H-1,2-Dithiole-3-thiones
The synthesis of the 3H-1,2-dithiole-3-thione ring system can be achieved through several established pathways, each utilizing different starting materials and reaction conditions. These methods often involve sulfurization reactions, which are crucial for the formation of the characteristic dithiolethione core. nih.govmdpi.com
Synthesis from α-Enolic Dithioesters and Related Compounds
The utilization of α-enolic dithioesters and related compounds provides a viable route to 5-substituted 3H-1,2-dithiole-3-thiones. nih.gov In one approach, treatment of α-enolic dithioesters with elemental sulfur and indium(III) chloride at elevated temperatures under solvent-free conditions can afford the desired dithiolethiones in good to excellent yields. This method demonstrates good functional group tolerance, accommodating various substituents on the aromatic ring. nih.gov
Another strategy involves the treatment of dialkyl malonates with a combination of elemental sulfur and phosphorus pentasulfide (P₂S₅) in a high-boiling solvent like xylene. nih.gov This reaction often requires a catalyst, such as a mixture of 2-mercaptobenzothiazole (B37678) and zinc oxide, to proceed effectively. nih.govmdpi.com The structure of the starting malonate ester significantly influences the outcome of the reaction. nih.gov Similarly, dithiolmalonic esters can be converted to 5-alkylthio-3H-1,2-dithiole-3-thiones using P₄S₁₀ or Lawesson's reagent, with the latter often providing better yields. nih.gov
Ketene (B1206846) dithioacetals can also serve as precursors. For instance, heating ketene dithioacetals with magnesium bromide and elemental sulfur at high temperatures leads to the formation of 4-fluoro-5-perfluoroalkyl-3H-1,2-dithiole-3-thiones. nih.gov
Formation via Dehydrogenation and Sulfuration of Isopropenyl Derivatives
A long-standing method for the synthesis of 3H-1,2-dithiole-3-thiones involves the dehydrogenation and sulfuration of isopropenyl or isopropyl-substituted compounds. nih.gov This transformation is typically carried out using phosphorus pentasulfide or elemental sulfur at high temperatures, often exceeding 200°C. nih.gov While this method is effective, the harsh reaction conditions have led to its decreased use in recent times. nih.gov
An example of this approach is the synthesis of 5-(4-aminophenyl)-3H-1,2-dithiol-3-thione (amino-ADT), where tert-butyl (E)-(4-(prop-1-en-1-yl)phenyl)carbamate is heated with elemental sulfur. This reaction concurrently forms the dithiolethione ring and deprotects the aniline (B41778) group. nih.gov
Utilization of Alkynes in 3H-1,2-Dithiole-3-thione Synthesis
Alkynes have emerged as versatile starting materials for the synthesis of 3H-1,2-dithiole-3-thiones. A one-pot procedure for preparing 4-mercapto-5-substituted derivatives involves the deprotonation of terminal alkynes with a strong base like butyllithium, followed by treatment with carbon disulfide to form alkynyldithiocarboxylates. Subsequent reaction with elemental sulfur and an acidic workup yields the 4-mercapto derivatives. mdpi.com Quenching the reaction with an alkyl halide, such as methyl iodide, leads to the corresponding stable 4-methylthio derivatives. mdpi.com
In another approach, molybdenum dithiopropiolato complexes have been used to prepare 5-phenyl-3H-1,2-dithiole-3-thione upon treatment with trimethylamine-N-oxide. nih.gov Furthermore, a copper-catalyzed aerobic oxidative sulfuration and annulation of propargylamines with elemental sulfur provides a pathway to 5-aryl-3H-1,2-dithiole-3-thiones in good to excellent yields. This tandem reaction involves the cleavage of a C-N bond and the formation of multiple C-S bonds. nih.gov
Synthesis from 3-Oxoesters and Other Precursors
The sulfuration of 3-oxoesters is one of the most frequently employed methods for synthesizing 3H-1,2-dithiole-3-thiones. nih.govmdpi.com A classic procedure, developed by Pedersen and Lawesson, involves the reaction of unsubstituted or 2-monosubstituted 3-oxoesters with a mixture of Lawesson's reagent and elemental sulfur in refluxing toluene, often resulting in nearly quantitative yields. nih.gov
Modifications to this method have been explored to improve yields for certain substrates and to use less expensive reagents. For instance, Lawesson's reagent can be replaced with phosphorus pentasulfide (P₄S₁₀). nih.gov An efficient procedure developed by Curphey utilizes a combination of P₄S₁₀ and sulfur in the presence of hexamethyldisiloxane (B120664) (HMDO), which generally leads to higher yields and simplifies the workup. mdpi.com
Other precursors for 3H-1,2-dithiole-3-thiones include tertiary isopropylamines, which can be reacted with disulfur (B1233692) dichloride. nih.govmdpi.com Additionally, cyclopropenthione derivatives can undergo a [3+2] cycloaddition with elemental sulfur to yield dithiolethiones. mdpi.com
Strategies for Incorporating Quinoline (B57606) Moieties into 3H-1,2-Dithiole-3-thione Structures
The synthesis of quinoline-containing 3H-1,2-dithiole-3-thiones is typically achieved by constructing the dithiolethione ring onto a pre-functionalized quinoline scaffold. nih.gov
Direct Functionalization Approaches of the Dithiolethione Ring System
The direct functionalization of a pre-formed 3H-1,2-dithiole-3-thione ring with a quinoline moiety through methods like direct C-H arylation or cross-coupling reactions is not a widely documented strategy in the reviewed literature. The existing research predominantly focuses on building the dithiolethione ring system onto a quinoline precursor.
However, the principles of modern cross-coupling chemistry suggest potential pathways for such a transformation. For instance, a halo-substituted 3H-1,2-dithiole-3-thione could theoretically undergo a Suzuki-Miyaura coupling with a quinolineboronic acid or a Stille coupling with an organostannane derivative of quinoline. organic-chemistry.orgwikipedia.orglibretexts.org The success of such reactions would depend on the reactivity of the specific halo-dithiolethione and the optimization of catalytic conditions, often employing palladium catalysts. organic-chemistry.orgwikipedia.orglibretexts.org
Direct C-H arylation, a powerful tool for forming carbon-carbon bonds, could also be envisioned. mdpi.comescholarship.org This would involve the coupling of a C-H bond on the dithiolethione ring with a functionalized quinoline, likely requiring a transition metal catalyst, such as rhodium or palladium, to facilitate the reaction. mdpi.comescholarship.org The regioselectivity of such a reaction would be a critical aspect to control. While these approaches are theoretically plausible, their practical application for the synthesis of 5-(quinolin-2-yl)-3H-1,2-dithiole-3-thione and its analogs remains an area for future investigation.
Annulation Reactions Leading to Dithioloquinoline Hybrid Systems
Annulation, a process in which a new ring is constructed onto a pre-existing molecule, is a key strategy for synthesizing complex heterocyclic systems. wikipedia.org In the context of dithioloquinoline hybrids, annulation reactions involve the fusion of a dithiolethione ring system with a quinoline scaffold. These methods are critical for creating linearly fused polycyclic structures.
One established method for creating such fused systems is the Stolle reaction. For instance, the annulation of a pyrrole-1,2-dione fragment onto a dithioloquinoline structure can be achieved by reacting the appropriate dithioloquinoline with oxalyl chloride in refluxing dry toluene. researchgate.net This reaction leads to the formation of complex structures like pyrrolo[3,2,1-ij]quinoline-1,2-dione systems fused with the dithiolethione moiety. researchgate.net
The synthesis of the core tricyclic dithiolo[3,4-c]quinoline-1-thione system itself is a form of annulation. While specific methods for the direct synthesis of this compound were not detailed in the provided results, the construction of analogous annulated systems, such as 4,5-dihydro-1H- nih.govresearchgate.netdithiolo[3,4-c]quinoline-1-thiones, relies on the action of electrophilic reagents on dihydroquinoline precursors. nih.gov These reactions build the dithiolethione ring onto the quinoline framework.
Diversification of Tricyclic Dithioloquinolinethione Structures
The diversification of the core tricyclic dithioloquinolinethione scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships. nih.gov This involves introducing a variety of substituents at different positions of the fused ring system.
Key strategies for diversification include:
Substitution on the Aromatic Ring: Introducing various functional groups onto the carbocyclic (benzene) part of the quinoline ring. nih.gov
Modification at the Quinoline Nitrogen: Introducing substituents to the nitrogen atom of the quinoline fragment. nih.gov
Annulation with other Heterocycles: Fusing additional five- or six-membered heterocyclic rings to the dithioloquinolinethione core. nih.gov
Substitution of the Exocyclic Sulfur Atom: Replacing the exocyclic sulfur atom of the thiocarbonyl group with other functionalities. nih.gov
A common approach for N-acylation involves reacting the parent dithioloquinolinethione with various acyl chlorides in refluxing toluene. nih.gov For example, N-acyl- nih.govresearchgate.netdithiolo[3,4-c]quinoline-1-thiones have been synthesized through this method. nih.gov
Furthermore, chimeric molecules can be created by linking the dithioloquinolinethione fragment to other pharmacophores, such as piperidine, morpholine, or thiophene, via a metabolizable linker. nih.gov
Chemical Reactivity and Transformations of Dithiolethione Systems with Quinoline Substituents
The chemical reactivity of 3H-1,2-dithiole-3-thiones (DTTs) is generally characterized by three main pathways: ring-preserving reactions at the exocyclic thiocarbonyl group, ring cleavage, and heterocyclic ring transformations. researchgate.net When a quinoline substituent is present, its own reactivity, such as reactions at the quinoline nitrogen, adds to the chemical profile of the molecule. nih.govecorfan.org The electron-deficient nature of the pyridine (B92270) ring within the quinoline system makes positions C2 and C4 susceptible to nucleophilic attack. ecorfan.org
Ring-Preserving Reactions at the Thiocarbonyl Group
Ring-preserving reactions focus on the modification of the exocyclic thiocarbonyl group without altering the core dithiole ring structure. A key example of this is the substitution of the exocyclic sulfur atom. nih.gov This allows for the introduction of different functionalities at this position, significantly altering the molecule's properties while maintaining the dithiolethione core. nih.gov Another reaction involves the alkylation of the thiocarbonyl group. For instance, treatment with methyl iodide can lead to the formation of an iodomethylate derivative, which can then be used in further condensation reactions. researchgate.net
Ring Cleavage Reactions and Derivatives Formation
Ring cleavage represents a significant class of reactions for 1,2-dithiole-3-thiones. researchgate.net These reactions can be initiated by various reagents, leading to the formation of acyclic derivatives or rearranged heterocyclic systems. For example, the reaction of 1,2-dithiolium salts, which can be derived from dithiolethiones, with primary amines in an alcoholic solution can result in ring-opened 1-aminopropene-3-thiones. researchgate.net Although specific examples involving this compound were not found, this general reactivity pattern is characteristic of the dithiolethione class. researchgate.net
Heterocyclic Ring Transformations (e.g., 1,3-Dipolar Cycloaddition)
The 1,2-dithiole-3-thione system can act as a 1,3-dipole precursor, enabling it to participate in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org This type of reaction is a powerful tool for constructing novel five-membered heterocyclic rings. wikipedia.orgyoutube.com The dithiolethione reacts with a dipolarophile, typically an activated alkene or alkyne, in a concerted pericyclic process. organic-chemistry.org
Reactions of dithiolethiones with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of 1,3-dithioles. nih.gov In some cases, these can further react with another molecule of the alkyne to yield spiro-1,3-dithiolothiopyrans. researchgate.netnih.gov The reaction of 4,5-dihydro-4,4-dimethyl- nih.govresearchgate.netdithiolo[5,4-c]quinoline-1-thiones with ethyl propiolate has been shown to yield the corresponding 1,3-dithiole adducts. mdpi.com The regioselectivity of these cycloadditions can be influenced by electronic and steric factors of both the dithiolethione and the dipolarophile. wikipedia.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Dithiolethione | Activated Alkyne (e.g., DMAD) | 1,3-Dithiole | nih.gov |
| 1,3-Dithiole Adduct | Activated Alkyne (e.g., DMAD) | Spiro-1,3-dithiolothiopyran | researchgate.net |
| 4,5-dihydro-4,4-dimethyl- nih.govresearchgate.netdithiolo[5,4-c]quinoline-1-thiones | Ethyl propiolate | 1,3-Dithiole Adduct | mdpi.com |
Reactions with N-Nucleophiles and Electrophiles
The quinoline moiety within the scaffold provides sites for reactions with both nucleophiles and electrophiles. The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can react with electrophiles. ecorfan.org For example, N-acylation of the dihydroquinoline nitrogen in annulated dithioloquinolinethione systems is achieved by reacting with various carbonyl chlorides. researchgate.netnih.gov
Conversely, the heterocyclic ring of the quinoline is π-deficient, making the C2 and C4 positions susceptible to attack by nucleophiles. ecorfan.org Reactions of 1,2-dithiolium salts with primary amines acting as N-nucleophiles can lead to ring-opened products. researchgate.net Furthermore, condensation of iodomethylate derivatives of dithioloquinolinethiones with arylamines (N-nucleophiles) has been used to synthesize arylamino derivatives. researchgate.net
| Reaction Type | Reagent | Resulting Functional Group/Product | Reference |
| N-Acylation (Electrophilic attack on N) | Acyl Chlorides | N-acyl- nih.govresearchgate.netdithiolo[3,4-c]quinoline-1-thiones | researchgate.netnih.gov |
| Nucleophilic attack by Amine | Primary Amines | 1-Aminopropene-3-thiones (from dithiolium salt) | researchgate.net |
| Condensation with N-Nucleophile | Arylamines | Arylamino derivatives | researchgate.net |
Spectroscopic Characterization and Structural Elucidation of 5 Quinolin 2 Yl 3h 1,2 Dithiole 3 Thione Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of atoms within the 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione structure and its analogs can be determined.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) is instrumental in identifying the number and environment of hydrogen atoms in a molecule. In the context of quinoline-based dithiole-thiones, the aromatic protons of the quinoline (B57606) ring typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.0 and 9.0 ppm. nih.gov The specific chemical shifts and coupling patterns are dictated by the substitution pattern on the quinoline ring. For instance, protons on a phenyl ring are expected to produce signals in the δ 6–8 ppm range. The electronegativity of the nitrogen heteroatom in the quinoline moiety leads to a decrease in the shielding of adjacent protons, causing them to resonate at higher chemical shifts. For example, in some quinoline derivatives, the protons at positions C3 and C13 are observed at calculated chemical shifts of approximately 9.0762 ppm, while protons at C5 and C11 appear around 8.2974 ppm.
In a representative analog, the hydrogen of the dithiole ring would present a distinct singlet. The integration of these signals confirms the number of protons in each specific environment, and the coupling constants (J-values) reveal the spatial relationships between neighboring protons.
Table 1: Representative ¹H NMR Spectral Data for a Quinoline-Dithiole Analog
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.78 | s | 1H | Imine (H-15) |
| 8.61 | s | 1H | Quinoline (H-13) |
| 6.21-7.71 | m | - | Aromatic Protons |
| 3.86 | s | 3H | Methoxy Group |
Data derived from a study on quinoline Schiff base derivatives. nih.gov
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
The carbons of the quinoline ring typically resonate in the aromatic region (δ 110-160 ppm). The carbon atom of the C=S group (thione) in the dithiole ring is characteristically found at a very downfield chemical shift, often exceeding δ 180 ppm, due to the deshielding effect of the sulfur atom. For example, in related thiourea (B124793) derivatives containing a triazole-thione moiety, the C=S carbon appears at chemical shifts such as 165.11 ppm. researchgate.net In other thioxothiazolidinone derivatives, the C=S carbon is observed at approximately 179.6 ppm. mdpi.com The carbons of the dithiole ring also exhibit characteristic chemical shifts that aid in their assignment.
Table 2: Representative ¹³C NMR Spectral Data for a Quinoline-Dithiole Analog
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 160.4 | C-5 |
| 137.8 | Quinoline C-13 |
| 115.8 | Imine Carbon |
| 77.7 | C-1 |
| 72.7 | C-2 |
| 55.8 | Methoxy Carbon |
| 31.9 | Methylene Carbon |
Data derived from a study on quinoline Schiff base derivatives. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. ub.edunih.gov This technique is essential for confirming the molecular formula of this compound and its analogs. The experimentally determined exact mass is compared to the calculated mass for the proposed formula, with a high degree of agreement providing strong evidence for the compound's identity. For instance, in the characterization of a new thiazolidinone derivative, HRMS (ESI) calculated the mass for C₂₀H₁₄ClF₃N₂OS₂ [M+H]⁺ as 419.04996, and the found mass was 419.05003, confirming the molecular formula. mdpi.com Similarly, for a different derivative, the calculated mass for C₁₉H₁₄ClN₂OS₂ [M+H]⁺ was 385.02361, with the found mass being 385.02372. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.
Key vibrational frequencies include the C=N stretching of the quinoline ring, typically observed in the 1630-1500 cm⁻¹ region. The C=S stretching vibration of the thione group usually appears in the range of 1250-1020 cm⁻¹. The presence of C-S bonds would be indicated by absorptions in the 800-600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. For example, in related thiourea derivatives, the C=S band is observed around 1327 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Related Structures
| Wavenumber (cm⁻¹) | Functional Group | Reference |
|---|---|---|
| 3390 | -OH | researchgate.net |
| 3285 | -NH | researchgate.net |
| 1623 | C=N | researchgate.net |
| 1320 | C=S | researchgate.net |
Data derived from a study on N-(4-Chlorophenyl)-N'-[3-(2-hydroxyphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]thiourea. researchgate.net
X-ray Diffraction (XRD) for Single Crystal Structure Determination
An XRD analysis of this compound would confirm the planarity of the quinoline and dithiole-thione ring systems and reveal the torsion angles between them. It would also provide insights into the intermolecular interactions, such as π-π stacking, that govern the crystal packing. In a study of a related thieno[3,4-d] nih.govresearchgate.netdithiole-2-thione, X-ray analysis showed a nearly planar C2v conformation with significant π-conjugation and short intermolecular S···S contacts that stabilize the crystal packing. nih.gov
Advanced Spectroscopic and Microscopic Techniques (e.g., SEM for Surface Morphology)
For instance, studies on thiazolo[5,4-d]thiazole (B1587360) derivatives, which are also sulfur-containing heterocycles, have shown that the packing modes of crystals, such as herringbone or slipped-stack arrangements, are governed by a network of synergistic non-covalent interactions. rsc.org The length of alkyl appendages in these molecules has been shown to modulate the structural organization in the solid state. rsc.org It is plausible that analogs of this compound would exhibit crystalline structures with morphologies that could be visualized by SEM, potentially revealing details about crystal habits, sizes, and surface features. Such information is crucial for applications in materials science, where surface characteristics can impact device performance.
Electrochemical Characterization for Redox Behavior
The electrochemical properties of quinoline and 1,2-dithiole-3-thione derivatives have been investigated, providing a framework for understanding the redox behavior of this compound. Cyclic voltammetry is a key technique used to probe the oxidation and reduction potentials of these compounds.
The quinoline moiety is known to be electrochemically active. Studies on various quinoline derivatives have demonstrated that their redox properties are strongly influenced by the nature and position of substituents on the quinoline ring. For example, the introduction of electron-withdrawing groups tends to make the compound easier to reduce, while electron-donating groups facilitate oxidation. researchgate.netnih.gov Research on quinolines with a 2,2'-bithiophene (B32781) motif has shown multistep reversible reduction processes. researchgate.net Specifically, 6-nitro-4-phenylquinoline was found to be the most easily reduced among the studied analogs. researchgate.net
The 1,2-dithiole-3-thione core also possesses distinct redox characteristics. This moiety is a known H₂S donor, and its electrochemical behavior is integral to this property. nih.gov The redox potentials of dithiole-3-thione derivatives are influenced by the substituents on the dithiole ring.
The following interactive table summarizes the electrochemical data for related quinoline derivatives, which can serve as a reference for predicting the behavior of this compound.
| Compound | Substituent on Quinoline | Redox Process | Potential (V) | Reference |
| 6-nitro-4-phenylquinoline | 6-nitro, 4-phenyl | Reduction | Not specified | researchgate.net |
| 8-hydroxy-quinoline-5-carbaldehyde | 8-hydroxy, 5-carbaldehyde | Oxidation | Not specified | nih.gov |
| 6-(dimethylamino)quinoline-5-carbaldehyde | 6-dimethylamino, 5-carbaldehyde | Oxidation | Not specified | nih.gov |
| Methylated 6-(dimethylamino)quinoline-5-carbaldehyde | 6-dimethylamino, 5-carbaldehyde, N-methylated | Oxidation | More facile than non-methylated | nih.gov |
| Methylated 6-(dimethylamino)quinoline-5-carbaldehyde | 6-dimethylamino, 5-carbaldehyde, N-methylated | Reduction | More negative than non-methylated | nih.gov |
It is important to note that the electrochemical behavior is also dependent on the experimental conditions, such as the solvent and the supporting electrolyte used. A detailed cyclic voltammetry study of this compound would be necessary to determine its precise redox potentials and to understand the stability of the resulting radical ions or other redox species.
Mechanistic Elucidation of Biological Actions of 5 Quinolin 2 Yl 3h 1,2 Dithiole 3 Thione and Analogs
Molecular Targets and Signaling Pathways
The biological activity of "5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione" and its related compounds is intrinsically linked to their ability to interact with and modulate the function of key cellular proteins and signaling cascades.
Enzyme Inhibition Studies
Recent research has highlighted the potent inhibitory activity of analogs of "this compound" against several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Specifically, a series of 4,5-dihydro-1H- nih.govnih.govdithiolo[3,4-c]quinoline-1-thione derivatives have demonstrated significant inhibitory effects on the following kinases:
Janus Kinase 3 (JAK3): Compounds 2a , 2b , 2c , and 2q from a recent study exhibited substantial inhibition of JAK3, with IC₅₀ values of 0.36 µM, 0.38 µM, 0.41 µM, and 0.46 µM, respectively. nih.govnih.govnih.gov JAK3 is a critical component of cytokine signaling pathways in hematopoietic cells, and its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers.
Nucleophosmin-Anaplastic Lymphoma Kinase (NPM1-ALK): Compounds 2a and 2b also showed excellent activity against the NPM1-ALK fusion protein, a key driver in anaplastic large cell lymphoma, with IC₅₀ values of 0.54 µM and 0.25 µM, respectively. nih.govnih.govnih.gov
cRAF Kinase: Compound 2c displayed excellent inhibitory activity against a mutant form of cRAF (cRAF[Y340D][Y341D]), with an IC₅₀ of 0.78 µM, comparable to the established kinase inhibitor sorafenib. nih.govnih.govnih.gov In contrast, compound 2q showed weaker activity with an IC₅₀ of 5.34 µM. nih.govnih.govnih.gov The cRAF kinase is a central component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer.
While direct inhibitory studies on DNA Gyrase and CYP51ca by "this compound" are not extensively documented in the reviewed literature, the quinoline (B57606) scaffold itself is present in known DNA gyrase inhibitors. biointerfaceresearch.comresearchgate.net Further investigation is warranted to determine if the dithiolethione moiety confers or enhances such activity.
Inhibitory Activity of 4,5-Dihydro-1H- nih.govnih.govdithiolo[3,4-c]quinoline-1-thione Derivatives
| Compound | JAK3 IC₅₀ (µM) | NPM1-ALK IC₅₀ (µM) | cRAF[Y340D][Y341D] IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2a | 0.36 | 0.54 | - | nih.govnih.govnih.gov |
| 2b | 0.38 | 0.25 | - | nih.govnih.govnih.gov |
| 2c | 0.41 | - | 0.78 | nih.govnih.govnih.gov |
| 2q | 0.46 | - | 5.34 | nih.govnih.govnih.gov |
| Sorafenib (Reference) | 0.43 | - | 1.95 | nih.govnih.govnih.gov |
Interaction with Cellular Detoxification Systems
The 1,2-dithiole-3-thione core is a well-established inducer of phase II detoxification enzymes, a critical component of the cellular defense against xenobiotics and oxidative stress. This activity is primarily mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
The parent compound, 3H-1,2-dithiole-3-thione (D3T) , has been shown to be a potent inducer of a wide array of antioxidant and anti-inflammatory genes in various tissues. sapub.org This includes increasing the levels of reduced glutathione (B108866) (GSH) and the activity of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferase, and others. The induction of these detoxification enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and other harmful electrophiles. The broad protective effects of dithiolethiones are largely attributed to this induction of genes involved in the detoxification of both external and internal carcinogens.
Cellular Processes Affected
The molecular interactions of "this compound" and its analogs translate into significant effects on fundamental cellular processes, including cell death, stress responses, and organelle function.
Apoptosis Modulation
The modulation of apoptosis, or programmed cell death, is a key feature of many therapeutic agents. The quinoline-dithiolethione scaffold appears to have a nuanced role in this process.
For instance, some quinoline-2-thione derivatives have been reported to induce apoptosis in cancer cells, suggesting a pro-apoptotic mechanism that could be beneficial in oncology. Conversely, the analog 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) has been found to inhibit apoptosis, likely through its ability to scavenge ROS and boost glutathione levels. nih.gov This suggests that the substitution pattern on the dithiolethione ring system can significantly influence whether the compound promotes or inhibits apoptosis. Further studies on "this compound" are needed to elucidate its specific effects on apoptotic pathways.
Oxidative Stress Response Pathways
As mentioned previously, the 1,2-dithiole-3-thione moiety is a potent activator of the Nrf2-mediated oxidative stress response pathway. By upregulating a battery of antioxidant and detoxification enzymes, these compounds bolster the cell's ability to cope with oxidative insults.
Studies on 3H-1,2-dithiole-3-thione (D3T) have demonstrated its ability to increase the expression of catalase and manganese superoxide (B77818) dismutase (MnSOD), two critical enzymes in the detoxification of ROS. This induction occurs at the transcriptional level, enhancing the cell's capacity to neutralize superoxide radicals and hydrogen peroxide. However, in certain contexts, such as in the presence of advanced glycation end products (AGEs), D3T has been observed to paradoxically potentiate oxidative damage, highlighting the complexity of its effects on cellular redox balance.
Mitochondrial Protection and Antioxidant Potential
Mitochondria, as the primary sites of cellular respiration, are major sources of endogenous ROS and are particularly vulnerable to oxidative damage. The 3H-1,2-dithiol-3-thione class of compounds has been shown to exert a protective effect on these vital organelles. nih.gov
These compounds can mitigate mitochondrial oxidative stress and enhance their antioxidant capacity. nih.gov This protective effect is likely a consequence of their ability to induce antioxidant enzymes and directly scavenge ROS, thereby preserving mitochondrial integrity and function. The 1,2-dithiol-3-thione fragment is also recognized as an effective endogenous donor of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with known roles in cytoprotection and antioxidant defense. nih.gov
Gene Expression and Protein Regulation Studies
The biological activities of this compound and its analogs are intrinsically linked to their ability to modulate gene expression and regulate protein function. The primary mechanism underlying these effects is the activation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. researchgate.netnih.govresearchgate.net
Dithiolethiones, the chemical class to which this compound belongs, are recognized as potent inducers of this pathway. researchgate.netresearchgate.net The central mechanism involves the interaction of dithiolethiones with Kelch-like ECH-associated protein 1 (Keap1), a cytoplasmic repressor protein rich in sulfhydryl groups. researchgate.netresearchgate.net Under basal conditions, Keap1 binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), facilitating its ubiquitination and subsequent degradation by the proteasome. vividion.com This process maintains low intracellular levels of Nrf2. nih.gov
The introduction of dithiolethiones disrupts the Keap1-Nrf2 complex. researchgate.net It is proposed that these compounds react with specific cysteine residues on Keap1, leading to a conformational change that liberates Nrf2. researchgate.net Once released, Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf proteins. nih.gov This complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes, initiating their transcription. nih.govmdpi.com
The activation of the Nrf2 pathway by dithiolethiones results in the coordinated upregulation of a vast array of cytoprotective genes. researchgate.netnih.gov Studies on the parent compound, 3H-1,2-dithiole-3-thione (D3T), have demonstrated a significant increase in the transcript levels of genes encoding for:
Detoxifying and Antioxidant Enzymes: These enzymes play a direct role in neutralizing reactive oxygen species (ROS) and other harmful electrophiles. researchgate.netnih.gov
NADPH-Generating Enzymes: These enzymes produce the reducing equivalent NADPH, which is crucial for maintaining the cellular redox balance and for the activity of various antioxidant enzymes. researchgate.net
Glutathione Biosynthesis Enzymes: Glutathione (GSH) is a major intracellular antioxidant, and its synthesis is enhanced by Nrf2 activation. researchgate.netnih.gov
Chaperone Proteins and Ubiquitin-Proteasome Subunits: These proteins are involved in the recognition, repair, and removal of damaged proteins, mitigating the consequences of cellular stress. researchgate.netnih.gov
Research utilizing oligonucleotide microarray analysis in mouse models treated with D3T revealed that a substantial number of genes were upregulated in an Nrf2-dependent manner. nih.gov In one study, 24 hours after D3T administration, the transcript levels of 292 genes were elevated in wild-type mice, with 79% of these inductions being absent in Nrf2-deficient mice. nih.gov Conversely, D3T also led to the Nrf2-dependent repression of some genes, notably those involved in cholesterol and lipid biosynthesis. nih.gov
The following tables summarize the key genes and proteins regulated by dithiolethiones, providing a framework for the anticipated effects of this compound.
Table 1: Key Genes Upregulated by Dithiolethione-Mediated Nrf2 Activation
| Gene Category | Representative Genes | Function |
| Antioxidant Enzymes | NQO1 (NAD(P)H:quinone oxidoreductase 1) | Detoxification of quinones and reduction of oxidative stress. nih.gov |
| HO-1 (Heme Oxygenase 1) | Catabolism of heme to produce the antioxidant biliverdin. nih.gov | |
| Glutathione Metabolism | GCLC (Glutamate-cysteine ligase catalytic subunit) | Rate-limiting enzyme in glutathione synthesis. nih.gov |
| GCLM (Glutamate-cysteine ligase modifier subunit) | Modulates the activity of GCLC. nih.gov | |
| GSTs (Glutathione S-transferases) | Conjugation of glutathione to xenobiotics for detoxification. youtube.com | |
| Protein Quality Control | Proteasome Subunits | Degradation of damaged or misfolded proteins. researchgate.netnih.gov |
| Chaperones | Assist in proper protein folding and prevent aggregation. researchgate.netnih.gov | |
| Other | xCT (Cystine/glutamate antiporter) | Imports cystine for glutathione synthesis. researchgate.net |
| Ferritin | Sequesters iron to prevent oxidative damage. researchgate.net |
Table 2: Key Proteins and Pathways Regulated by Dithiolethiones
| Protein/Pathway | Regulation by Dithiolethiones | Consequence of Regulation |
| Keap1 | Inhibition via interaction with cysteine residues | Release of Nrf2 from sequestration. researchgate.net |
| Nrf2 | Increased nuclear accumulation and stability | Transactivation of ARE-dependent genes. researchgate.netnih.gov |
| Antioxidant Response Element (ARE) | Increased binding by the Nrf2/Maf heterodimer | Upregulation of cytoprotective gene expression. nih.govmdpi.com |
Structure Activity Relationship Sar Studies of Substituted Dithiolethiones, Including Quinoline Conjugates
Impact of Substituent Position and Nature on Biological Activity
The biological activity of 1,2-dithiole-3-thione derivatives is highly sensitive to the nature and position of substituents on the dithiolethione ring. Research into these compounds as inducers of cytoprotective Phase 2 enzymes, a key mechanism for cancer chemoprevention, has provided significant SAR insights. nih.gov
The parent compound, 3H-1,2-dithiole-3-thione (D3T), is a potent inducer of these enzymes. nih.gov However, modifications to its structure can dramatically alter this activity. For instance, the addition of a methyl group at the 4- or 5-position of the dithiolethione ring has been shown to significantly reduce inductive activity. nih.gov Similarly, introducing an electron-donating amino group at the 5-position also leads to a marked decrease in activity. nih.gov This suggests that either the electronic properties or the steric bulk of these substituents at the 5-position is unfavorable for this specific biological action. nih.gov
Conversely, the introduction of certain polar groups can enhance activity, particularly in specific organs. The placement of a carboxylic acid group at the 4-position was found to result in significantly higher induction of the enzymes NQO1 and GST in the urinary bladder compared to the unsubstituted parent compound. nih.gov This effect is thought to be related to increased urinary excretion of the compound or its metabolites, leading to higher concentrations in the bladder. nih.gov This highlights how modifying hydrophilicity through substitution can tailor the organ-specific activity of dithiolethiones. nih.govnih.gov
Studies on various 5-substituted derivatives have shown that a range of groups, including methoxy, chloro, bromo, and trifluoromethyl, can be tolerated at different positions on an aryl ring attached to C5, indicating a degree of flexibility for modification at this site. nih.gov
Role of the Quinoline (B57606) Moiety in Modulating Pharmacological Effects
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. nih.govbohrium.comnih.govnih.govresearchgate.netbiointerfaceresearch.com When conjugated with a dithiolethione moiety, the quinoline ring system imparts its own significant pharmacological characteristics to the hybrid molecule.
In the context of antimalarial agents, the quinoline core is fundamental. nih.govresearchgate.net For example, in drugs like chloroquine, the weakly basic nature of the quinoline ring allows the drug to accumulate in the acidic food vacuole of the malaria parasite. nih.gov There, it is thought to interfere with the parasite's detoxification process by inhibiting the polymerization of toxic heme into hemozoin, ultimately killing the parasite. nih.gov The substitution pattern on the quinoline ring is critical. For many 4-aminoquinoline (B48711) antimalarials, a chlorine atom at the 7-position is considered optimal for activity. mdpi.com
Beyond malaria, quinoline derivatives are heavily investigated for anticancer applications. nih.govbohrium.comresearchgate.net They can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration. bohrium.com The conjugation of a quinoline moiety with another pharmacologically active group, such as the dithiolethione core, can create a hybrid compound with a potentially synergistic or expanded range of action. mdpi.com The dithiolethione fragment is known to act as a donor of hydrogen sulfide (B99878) (H₂S), a signaling molecule with roles in cytoprotection and inflammation, and can induce the Nrf2-mediated antioxidant response, which is a key cancer chemopreventive pathway. researchgate.netnih.govnih.gov Therefore, in a hybrid like 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione, the quinoline part may guide the molecule to specific biological targets or add its own anticancer or antiparasitic effects to the cytoprotective actions of the dithiolethione part.
Rational Design Principles for Enhanced Bioactivity
Rational drug design is a strategy that utilizes the three-dimensional structure of biological targets to conceive new molecules with specific and enhanced biological actions. drugdesign.org This process involves designing compounds that fit specific structural and electronic requirements, followed by synthesis and testing to refine and optimize their activity. drugdesign.org
In the context of dithiolethione and quinoline conjugates, several rational design principles can be applied to enhance bioactivity:
Molecular Hybridization: This core principle involves the deliberate combination of two or more pharmacophores to create a new hybrid compound. nih.gov The goal is to produce a molecule where the individual components work synergistically, leading to enhanced potency, better selectivity, or a novel mechanism of action. The design of this compound is a direct application of this principle, aiming to merge the therapeutic profiles of both quinolines and dithiolethiones. nih.govmdpi.com
Bioisosteric Replacement and Substituent Modification: Based on SAR data, specific parts of a molecule can be replaced with other groups (bioisosteres) or modified to improve properties. For example, knowing that hydrophilicity impacts organ-specific activity, a designer might introduce polar groups like carboxylic acids or hydroxyl groups to target a compound to the urinary tract. nih.gov Conversely, if a methyl group at a certain position is found to diminish activity, it would be avoided in future designs. nih.gov
Target-Based Design: If the specific biological target, such as an enzyme or receptor, is known, its structure can be used to design ligands that bind with high affinity and specificity. This involves creating molecules that have complementary shapes and chemical features to the target's active site, a concept rooted in the "lock-and-key" and "induced-fit" models of molecular recognition. drugdesign.org For dithiolethiones that target the Keap1-Nrf2 pathway, design efforts would focus on optimizing the interaction with critical cysteine residues in the Keap1 protein to promote Nrf2 activation. researchgate.net For quinoline-based enzyme inhibitors, docking studies can inform modifications that enhance binding to active site residues.
The ultimate aim of these design principles is to optimize the efficacy, selectivity, and metabolic properties of the parent compound, thereby accelerating the discovery of new and more effective therapeutic agents. medchemexpress.com
Emerging Research Directions and Future Perspectives for 5 Quinolin 2 Yl 3h 1,2 Dithiole 3 Thione
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione and its derivatives currently relies on established but often harsh chemical methods. Future research is poised to focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. Traditional methods for creating the 3H-1,2-dithiole-3-thione core involve the sulfurization of appropriate precursors like 3-oxoesters or isopropenyl derivatives, often requiring high temperatures and strong reagents like phosphorus pentasulfide or Lawesson's reagent. nih.gov Similarly, classic quinoline (B57606) syntheses can be energy-intensive and may use hazardous materials. researchgate.net
Emerging "green chemistry" approaches offer promising alternatives. bohrium.com These include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product can significantly improve efficiency and reduce waste. bohrium.com An Ugi-azide multicomponent reaction has been successfully used to create complex quinoxalinone tetrazoles, a strategy that could be adapted. nih.gov
Transition-Metal Catalysis: The use of catalysts based on copper, palladium, gold, or cobalt can enable reactions under milder conditions with higher selectivity. bohrium.commdpi.com For instance, cobalt-catalyzed cyclization has been used to form quinoline skeletons from simple precursors. mdpi.com
Photocatalysis: Visible-light-induced reactions, often using metal-free organic dyes like eosin (B541160) Y, represent a sustainable approach to drive chemical transformations, such as the synthesis of 2-substituted quinolines. bohrium.commdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, as demonstrated in the Friedländer synthesis of quinolines. mdpi.com
The goal is to develop scalable synthetic routes that minimize the use of hazardous solvents and reagents, reduce energy consumption, and improve atom economy, making the production of these compounds more viable for extensive research and potential commercialization. researchgate.net
Table 1: Comparison of Synthetic Approaches for Heterocyclic Cores
| Synthetic Strategy | Core Structure | Advantages | Disadvantages |
|---|---|---|---|
| Classical Sulfurization | Dithiolethione | Well-established, versatile for various substrates. nih.gov | Harsh conditions (high temp), use of hazardous reagents (P₄S₁₀), potentially low yields. nih.gov |
| Friedländer Synthesis | Quinoline | High-yielding for specific substrates. mdpi.com | Can require high temperatures or strong acid/base catalysts. |
| Multicomponent Reactions | Quinoline/Related Heterocycles | High atom economy, operational simplicity, reduced waste. bohrium.com | Reaction discovery and optimization can be complex. |
| Photocatalysis | Quinoline | Uses sustainable energy (light), mild reaction conditions, often metal-free. bohrium.com | May require specialized equipment, substrate scope can be limited. |
| Microwave-Assisted Synthesis | Quinoline | Drastically reduced reaction times, often improved yields. mdpi.com | Requires specific microwave reactors, potential for localized overheating. |
Exploration of Untapped Biological Activities and Therapeutic Applications
While the parent structures—dithiolethiones and quinolines—are well-studied, the biological profile of the hybrid compound this compound is largely uncharted territory. Research has shown that dithiolethiones possess potent antioxidant, anti-inflammatory, and cancer chemopreventive properties, largely by activating the Nrf2 pathway. nih.govoxfordvitality.co.uk Quinolines are a cornerstone of medicinal chemistry, with derivatives exhibiting a vast array of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. nih.govnih.gov
Future research should investigate synergistic or novel activities arising from this unique combination. Potential therapeutic areas to explore include:
Neurodegenerative and Neuroinflammatory Diseases: Given the neuroprotective properties of some dithiolethiones and the diverse neurological activities of quinolines, this compound could be a candidate for diseases like Parkinson's or Alzheimer's, where oxidative stress and inflammation are key pathological factors. oxfordvitality.co.uk
Metabolic Diseases: Dithiolethiones like oltipraz (B1677276) have been shown to affect pathways involved in hepatic steatosis (fatty liver disease) and insulin (B600854) resistance. nih.gov The quinoline moiety could be tailored to enhance targeting of relevant metabolic enzymes or receptors.
Infectious Diseases: The broad antimicrobial and antiviral activity of quinolines could be complemented by the cytoprotective and anti-inflammatory effects of the dithiolethione core. nih.govnih.gov This could lead to host-directed therapies that both target the pathogen and mitigate disease-associated damage. For instance, some quinoline derivatives show promise against drug-resistant viruses and bacteria. nih.govmdpi.com
Multitarget Cancer Therapy: The compound could function as a multi-kinase inhibitor, a strategy gaining traction in cancer therapy. nih.gov The dithiolethione part could provide a chemopreventive and antioxidant effect, reducing side effects of cytotoxicity, while the quinoline part is directed at specific cancer-related targets like protein kinases. nih.govnih.gov
Table 2: Established Biological Activities of Parent Scaffolds
| Scaffold | Known Biological Activities | Key Mechanisms of Action |
|---|---|---|
| Dithiolethione | Anticancer, antioxidant, anti-inflammatory, chemopreventive, neuroprotective, hepatoprotective. nih.govoxfordvitality.co.uknih.gov | Nrf2-ARE pathway activation, induction of Phase II detoxifying enzymes, hydrogen sulfide (B99878) (H₂S) donation. nih.govnih.gov |
| Quinoline | Anticancer, antimicrobial, antimalarial, antiviral, anticonvulsant, anti-inflammatory, cardiovascular effects. nih.govnih.govbenthamscience.com | DNA intercalation, enzyme inhibition (e.g., topoisomerase, kinases), receptor modulation. nih.govnih.gov |
Advanced Mechanistic Investigations Using Modern '-omics' Technologies
To fully understand the therapeutic potential of this compound, it is crucial to move beyond phenotypic screening and elucidate its precise mechanism of action. Modern '-omics' technologies provide powerful, unbiased tools for this purpose. unimi.it
Proteomics: This approach can identify the direct protein targets of the compound and map the cellular signaling pathways it modulates. Techniques like liquid chromatography-mass spectrometry (LC-MS) can quantify changes in thousands of proteins in response to treatment, revealing effects on processes like cell proliferation, apoptosis, and metabolism. mdpi.com
Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can understand how the compound alters cellular metabolism. This is particularly relevant given the known effects of dithiolethiones on energy metabolism and lipid profiles. nih.govunimi.it
Genomics/Transcriptomics: These technologies can reveal how the compound affects gene expression. This would be critical to confirm, for example, if it activates the Nrf2 antioxidant response element, a known mechanism for dithiolethiones. nih.gov
Lipidomics: As a specialized branch of metabolomics, this can provide a detailed view of how the compound affects lipid synthesis, signaling, and peroxidation, which are central to many inflammatory and metabolic diseases. unimi.it
Integrating data from these different 'omics' platforms can provide a holistic view of the compound's biological impact, helping to identify novel mechanisms, predict potential off-target effects, and discover biomarkers to monitor its activity in preclinical and clinical settings. nih.gov
Integration of Computational and Experimental Approaches for Lead Optimization
Optimizing a hit compound into a viable drug candidate is a complex process of refining its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). ijpsjournal.com An integrated approach combining computational modeling with experimental validation is the most efficient path forward. nih.govfrontiersin.org
The optimization cycle would involve:
Computational Design: Using the 3D structure of the parent compound, computational chemists can design a virtual library of new analogues. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can predict how structural modifications will affect biological activity. ijpsjournal.commdpi.com
Virtual Screening and Docking: These new analogues can be virtually screened and docked into the 3D structures of known or predicted protein targets (e.g., kinases, Nrf2-Keap1 complex) to predict binding affinity and interaction patterns. mdpi.comucl.ac.uk
Synthesis and Experimental Validation: The most promising candidates identified computationally are then synthesized and tested in biological assays (e.g., enzyme inhibition, cell viability). nih.gov
Iterative Refinement: The experimental data is fed back into the computational models to improve their predictive accuracy. This iterative cycle of design, prediction, synthesis, and testing accelerates the identification of an optimized lead compound with enhanced efficacy and a better safety profile. ijpsjournal.com
Advanced AI and machine learning (ML) models are also becoming integral to this process, capable of exploring vast chemical spaces and generating novel chemical entities with desired properties. ijpsjournal.com
Table 3: Key Tools in Integrated Lead Optimization
| Approach | Technique/Tool | Purpose |
|---|---|---|
| Computational (Structure-Based) | Molecular Docking, Molecular Dynamics (MD) Simulations. mdpi.com | Predict ligand binding modes and affinities to a protein target. |
| Computational (Ligand-Based) | QSAR, Pharmacophore Modeling. mdpi.com | Identify key chemical features required for biological activity. |
| Computational (AI/ML) | Generative Models, Predictive ADMET models. ijpsjournal.com | Design novel molecules with desired properties; predict pharmacokinetics. |
| Experimental | In vitro biological assays (e.g., enzyme kinetics, cell-based assays). | Measure potency, efficacy, and cytotoxicity of synthesized compounds. |
| Experimental | X-ray Crystallography, Cryo-EM. mdpi.com | Determine the 3D structure of the compound bound to its target, validating computational predictions. |
Potential for Material Science Applications of Dithiolethione Derivatives
Beyond pharmacology, the unique electronic properties of sulfur-rich heterocyclic compounds open doors for applications in material science. The 1,2-dithiole-3-thione scaffold is particularly interesting in this regard. Research has shown that these compounds can serve as precursors for the synthesis of tetrathiafulvalene (B1198394) (TTF) vinylogues. nih.gov These materials are highly valued for their electron-donating capabilities and are used in the creation of:
Organic Electronic Conductors: Materials that can conduct electricity, forming the basis for organic electronics like flexible displays and circuits. nih.gov
Photoconductive Materials: Substances whose electrical conductivity changes upon exposure to light, with applications in sensors and optoelectronic devices. nih.gov
The presence of the quinoline ring in this compound could further modulate these electronic properties. The quinoline system itself has applications in functional materials, including as a component in fluorescent probes and Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com Future research could explore the synthesis of polymers or co-crystals incorporating this molecule to investigate their conductivity, optical properties (absorption and emission), and potential use in chemosensors, where binding to a specific analyte could trigger a detectable change in fluorescence or conductivity.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-(Quinolin-2-yl)-3H-1,2-dithiole-3-thione?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent, catalyst, and stoichiometry) to maximize yield and purity. For example, solvent polarity impacts the stability of intermediates, while temperature controls reaction kinetics. Analytical techniques like HPLC or TLC should monitor reaction progress, and purification via column chromatography or recrystallization ensures product integrity. Refer to synthetic methodologies in organosulfur chemistry and catalytic systems for analogous dithiole derivatives .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Multimodal characterization is critical:
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and electronic environments.
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
- X-ray crystallography resolves crystal packing and bond-length distortions in the dithiole ring.
- UV-Vis and fluorescence spectroscopy probe electronic transitions and π-conjugation effects.
Cross-referencing these data ensures structural fidelity and identifies potential tautomeric forms .
Q. What experimental design principles are essential for studying its reactivity in cross-coupling reactions?
- Methodological Answer : Use factorial design or response surface methodology (RSM) to evaluate variables like catalyst loading, ligand choice, and reaction time. For example, palladium-catalyzed couplings require inert atmospheres and anhydrous conditions. Include control experiments (e.g., catalyst-free reactions) to distinguish thermal vs. catalytic pathways. Statistical tools like ANOVA validate significance of observed trends .
Advanced Research Questions
Q. How can mechanistic studies resolve discrepancies in proposed reaction pathways for its sulfur transfer reactions?
- Methodological Answer : Combine kinetic isotope effects (KIE), in situ spectroscopy (e.g., Raman), and computational modeling (DFT) to map transition states. For example, isotopic labeling (³⁴S/³²S) in the dithiole ring can track sulfur migration. Correlate experimental activation energies with computed barriers to validate mechanisms. Contradictions between theoretical and experimental data may arise from solvent effects or unaccounted intermediates .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in its biological applications?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., quinoline ring halogenation, dithiole substituents) and test against biological targets (e.g., enzyme inhibition assays). Use molecular docking to predict binding modes and correlate with experimental IC₅₀ values. For conflicting SAR data, employ multivariate analysis to decouple electronic, steric, and solubility effects .
Q. How can researchers address contradictory data regarding its redox behavior in electrochemical studies?
- Methodological Answer : Standardize experimental conditions (electrolyte composition, scan rate, reference electrode calibration) to minimize variability. Use rotating disk electrode (RDE) voltammetry to distinguish diffusion-controlled vs. surface-confined processes. Reconcile discrepancies by comparing cyclic voltammetry (CV) with bulk electrolysis data and computational HOMO/LUMO energy levels .
Q. What computational approaches are best suited for predicting its photophysical properties?
- Methodological Answer : Time-dependent DFT (TD-DFT) with solvent correction (e.g., PCM model) simulates UV-Vis absorption spectra. Compare computed oscillator strengths with experimental extinction coefficients. For fluorescence, include excited-state geometry optimization to account for Stokes shifts. Validate methods against benchmark compounds with known photophysical profiles .
Data Analysis and Interpretation
Q. How should researchers statistically analyze variability in biological assay results for this compound?
- Methodological Answer : Use non-linear regression (e.g., Hill equation) to fit dose-response curves and calculate EC₅₀/IC₅₀ values. Apply Grubbs’ test to identify outliers and report confidence intervals. For high variability, increase biological replicates (n ≥ 3) and use mixed-effects models to account for plate-to-plate differences .
Q. What steps ensure reproducibility in synthesizing and testing derivatives of this compound?
- Methodological Answer : Document all synthetic procedures in detail (e.g., Schlenk techniques, drying protocols). Share raw spectral data (NMR, MS) and crystallographic CIF files in supplementary materials. Use open-source platforms for collaborative data validation and adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Experimental Design Tables
| Parameter | Basic Research Focus | Advanced Research Focus |
|---|---|---|
| Synthesis Optimization | Solvent polarity, temperature | Catalytic asymmetric synthesis |
| Characterization | NMR, MS, melting point | X-ray crystallography, EPR spectroscopy |
| Biological Assays | Antibacterial screening | Target-specific kinase inhibition |
| Computational Modeling | Molecular geometry optimization | TD-DFT, molecular dynamics simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
